molecular formula C4H4Cl2O3 B1584775 Oxydiacetyl dichloride CAS No. 21062-20-4

Oxydiacetyl dichloride

Cat. No. B1584775
CAS RN: 21062-20-4
M. Wt: 170.98 g/mol
InChI Key: GTZXSBQCNBNWPK-UHFFFAOYSA-N
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Description

Oxydiacetyl dichloride, also known as Diglycolyl chloride, is an acid halide . It has a linear formula of O(CH2COCl)2 . Its molecular weight is 170.98 .


Synthesis Analysis

Diglycolyl chloride is suitable for use in the synthesis of ply (ether ester). It may be used in the synthesis of chiral diphenyl substituted polyether-diester compounds, morpholine dione analog (IMDNQ), and salicylic acid (SA)-based diacids .


Molecular Structure Analysis

The molecular structure of Oxydiacetyl dichloride is represented by the SMILES string ClC(=O)COCC(Cl)=O . The InChI key is GTZXSBQCNBNWPK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxydiacetyl dichloride is an acid halide and is suitable for use in the synthesis of various compounds .


Physical And Chemical Properties Analysis

Oxydiacetyl dichloride is a liquid at room temperature . It has a refractive index of n20/D 1.473 (lit.) . Its boiling point is 84-87 °C/2 mmHg (lit.) , and it has a density of 1.439 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Poly(Ether Ester)

2,2’-Oxydiacetyl chloride: is utilized in the synthesis of poly(ether ester) compounds. These polymers are known for their versatility and are used in a variety of applications, including biodegradable plastics, drug delivery systems, and tissue engineering scaffolds .

Chiral Polyether-Diester Compounds

The compound serves as a precursor in the creation of chiral diphenyl substituted polyether-diester compounds. These chiral compounds have significant implications in pharmaceutical research, as they can be used to develop drugs with improved efficacy and reduced side effects .

Morpholine Dione Analog Synthesis

Researchers use 2,2’-Oxydiacetyl chloride to synthesize morpholine dione analogs, such as IMDNQ. These analogs are explored for their potential therapeutic properties, including anticancer and antiviral activities .

Salicylic Acid-Based Diacids

In the field of organic chemistry, this chemical is employed to synthesize salicylic acid (SA)-based diacids. These diacids are essential in the production of salicylate-based polymers with applications in coatings and adhesives .

Crown Ether Derivatives

2,2’-Oxydiacetyl chloride: is instrumental in the synthesis of crown ether derivatives like diazadibenzo-18-crown-6 diamide and diazadi(tert-butylbenzo)-18-crown-6 diamide. Crown ethers are crucial in host-guest chemistry and are used to selectively bind certain ions, which is valuable in separation processes and sensor technologies .

Surfen Derivative Production

The compound is also used to produce surfen derivatives. Surfen is an important molecule in biochemistry and molecular biology for its ability to interact with heparin and heparan sulfate, which are involved in various biological processes .

Safety and Handling in Research

While discussing applications, it’s also important to note the safety and handling aspects of 2,2’-Oxydiacetyl chloride . It is classified as a corrosive material that can cause severe eye damage and skin burns. Proper safety measures, including the use of personal protective equipment, are essential when working with this compound in any research setting .

Storage and Stability

For long-term sustainability in research applications, 2,2’-Oxydiacetyl chloride requires specific storage conditions. It should be kept in a well-ventilated area away from incompatible materials, and it is recommended to store it under inert gas to prevent degradation .

Safety And Hazards

Oxydiacetyl dichloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .

properties

IUPAC Name

2-(2-chloro-2-oxoethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXSBQCNBNWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175289
Record name Oxydiacetyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxydiacetyl dichloride

CAS RN

21062-20-4
Record name 2,2′-Oxybis[acetyl chloride]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxydiacetyl dichloride
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Record name Oxydiacetyl dichloride
Source EPA DSSTox
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Record name Oxydiacetyl dichloride
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Record name Oxydiacetyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Ghosh, MA Kelland - ACS omega, 2022 - ACS Publications
… Malonyl chloride and oxydiacetyl dichloride are the aliphatic acid-dichlorides that were … However, the KHI test results were improved for biscitramides made from oxydiacetyl dichloride. …
Number of citations: 3 pubs.acs.org
C Bazzicalupi, A Bencini, A Bianchi… - Supramolecular …, 1994 - Taylor & Francis
… A 3.74 g (0.02 mol) of 5 and 5.5 cm3 of triethylamine in 500cm3 of dry benzene and 3.4g (0.02mol) of 2,2'-oxydiacetyl dichloride in 500 cm3 of dry benzene were added simultaneously …
Number of citations: 7 www.tandfonline.com
T Gunnlaugsson, HQN Gunaratne… - Journal of the …, 2002 - pubs.rsc.org
… -5 and the 18-crown-6 derivatives 8 and 9 were formed using classical macrocyclic high dilution synthesis, 17 by reacting 7 in an equimolar amount with either oxydiacetyl dichloride, or …
Number of citations: 32 pubs.rsc.org
FJL APARICIO, RR GOMEZ… - ANALES DE …, 1983 - REAL SOC ESPAN QUIMICA …
Number of citations: 0

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